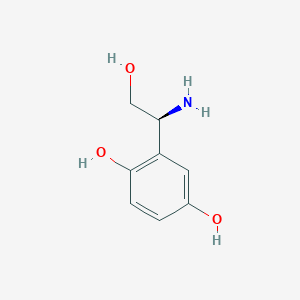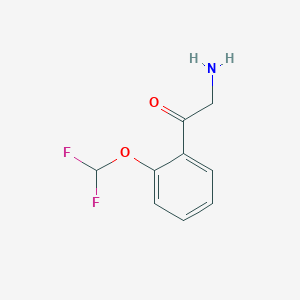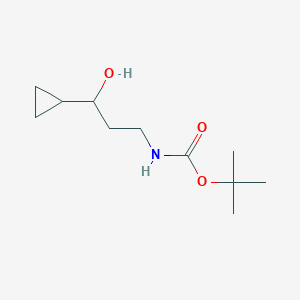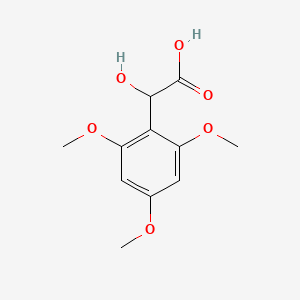![molecular formula C7H13ClN4O2 B13589880 methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride](/img/structure/B13589880.png)
methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride is a synthetic compound that belongs to the class of triazole derivatives. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable tool for researchers and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 2-(methylamino)ethanol with 1H-1,2,4-triazole-5-carboxylic acid under specific conditions to form the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like sulfuric acid or hydrochloric acid to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and drying to obtain the final product in its hydrochloride salt form. The use of advanced equipment and automation can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and organic solvents. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcome. For example, oxidation reactions may require elevated temperatures and acidic conditions, while reduction reactions may be carried out at room temperature under inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of substituted triazole derivatives .
Scientific Research Applications
Methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is employed in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals
Mechanism of Action
The mechanism of action of methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to methyl1-[2-(methylamino)ethyl]-1H-1,2,4-triazole-5-carboxylatehydrochloride include:
2-methyl-1-propanamine: A related amine with similar chemical properties.
Tris(2-(methylamino)ethyl)amine: Another triazole derivative with comparable reactivity.
Uniqueness
What sets this compound apart is its specific structure, which allows for unique interactions with biological targets and its versatility in chemical reactions. Its ability to form stable complexes and participate in diverse reactions makes it a valuable compound in both research and industrial applications .
Properties
Molecular Formula |
C7H13ClN4O2 |
|---|---|
Molecular Weight |
220.66 g/mol |
IUPAC Name |
methyl 2-[2-(methylamino)ethyl]-1,2,4-triazole-3-carboxylate;hydrochloride |
InChI |
InChI=1S/C7H12N4O2.ClH/c1-8-3-4-11-6(7(12)13-2)9-5-10-11;/h5,8H,3-4H2,1-2H3;1H |
InChI Key |
KVGSGUZYRVEIIL-UHFFFAOYSA-N |
Canonical SMILES |
CNCCN1C(=NC=N1)C(=O)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


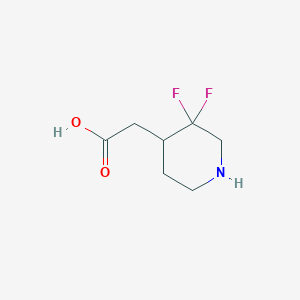
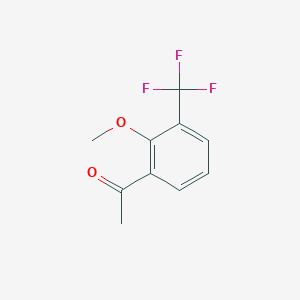

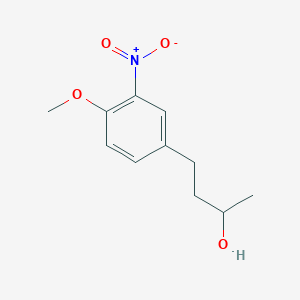

![4-(1H-pyrrolo[2,3-b]pyridin-3-yl)butan-2-amine](/img/structure/B13589829.png)
